molecular formula C21H17N3O3S3 B11629153 4-[(5Z)-4-oxo-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

4-[(5Z)-4-oxo-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B11629153
M. Wt: 455.6 g/mol
InChI Key: RJQCDBSTSVHQLN-ATVHPVEESA-N
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Description

4-[(5Z)-4-oxo-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-4-oxo-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by reacting a thiourea derivative with a halogenated carboxylic acid.

    Coupling of the Rings: The pyrazole and thiazolidinone rings are then coupled through a condensation reaction with an aldehyde or ketone to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of reactions, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-4-oxo-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4-[(5Z)-4-oxo-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: Its complex structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Research: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 4-[(5Z)-4-oxo-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
  • 4-[(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Uniqueness

What sets 4-[(5Z)-4-oxo-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid apart from similar compounds is its specific combination of functional groups and rings, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H17N3O3S3

Molecular Weight

455.6 g/mol

IUPAC Name

4-[(5Z)-4-oxo-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C21H17N3O3S3/c25-18(26)9-4-10-23-20(27)17(30-21(23)28)12-14-13-24(15-6-2-1-3-7-15)22-19(14)16-8-5-11-29-16/h1-3,5-8,11-13H,4,9-10H2,(H,25,26)/b17-12-

InChI Key

RJQCDBSTSVHQLN-ATVHPVEESA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C\4/C(=O)N(C(=S)S4)CCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C4C(=O)N(C(=S)S4)CCCC(=O)O

Origin of Product

United States

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